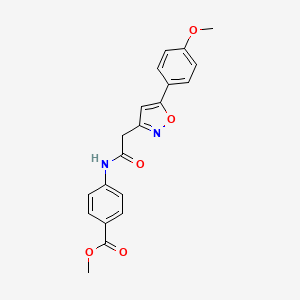

Methyl 4-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

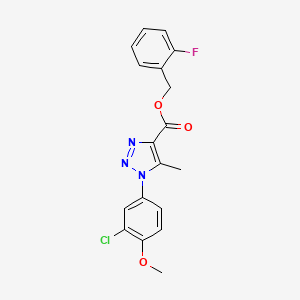

“Methyl 4-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)benzoate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The compound also contains a methoxyphenyl group and a benzoate ester group .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their prominent potential in various biological activities . The chemistry of isoxazoles has been developed and modernized with the expansion of the possibilities of organic synthesis . The main methods for the construction of the isoxazole ring include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOC1=CC=C (C2=CC (CN)=NO2)C=C1 . This indicates that the compound contains an isoxazole ring attached to a methoxyphenyl group and a benzoate ester group . Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the isoxazole ring, the methoxyphenyl group, and the benzoate ester group. The labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis

The compound has a melting point of 185 °C and a predicted boiling point of 490.8±45.0 °C . The density is predicted to be 1.199±0.06 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications

Synthesis and Chemical Properties

Studies on similar molecules emphasize the importance of synthesis methods in creating compounds with potential biological activities. For instance, the synthesis of complex molecules, such as various isoxazole and benzoate derivatives, is critical for exploring their applications in medicinal chemistry and materials science. Techniques like palladium-catalyzed C-H functionalization highlight the advancements in creating structurally complex and functionally diverse molecules, which could be applied to synthesize compounds similar to "Methyl 4-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)benzoate" for further study (Magano et al., 2014).

Biological Activities

Research on related compounds has demonstrated potential biological activities, indicating areas where "Methyl 4-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)benzoate" could be explored. For example, studies on substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives have shown antimicrobial activities, suggesting that similar compounds might possess valuable therapeutic properties (Sridhara et al., 2011).

Safety and Hazards

Future Directions

The future directions for the study and use of this compound could involve further exploration of its synthetic routes, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by isoxazole derivatives, there may be potential for the development of new drugs based on this compound .

properties

IUPAC Name |

methyl 4-[[2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-25-17-9-5-13(6-10-17)18-11-16(22-27-18)12-19(23)21-15-7-3-14(4-8-15)20(24)26-2/h3-11H,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRGTDXYDKJWOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2770740.png)

![1-[(2-Fluorophenyl)methyl]guanidine hydrochloride](/img/structure/B2770742.png)

![2-(2-nitrobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2770745.png)

![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2770747.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2770750.png)

![3-Hydroxy-7,8-dihydro-6H-pyrido[3,2-c]pyridazine-5-carboxylic acid tert-butyl ester](/img/structure/B2770751.png)

![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylurea](/img/structure/B2770752.png)

![Tert-butyl 6-[(prop-2-enoylamino)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2770754.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2770758.png)

![2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]pyridin-4-yl]thiophene-3-carboxamide](/img/structure/B2770761.png)